molecular formula C12H13F6NO B8707142 2-(4-Amino-3-propyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

2-(4-Amino-3-propyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

Cat. No. B8707142
M. Wt: 301.23 g/mol
InChI Key: VVWWFMBREGMWGP-UHFFFAOYSA-N
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Patent
US08357679B2

Procedure details

2-Propylaniline (111 mmol, 15 g), p-toluenesulfonic acid monohydrate (11.09 mmol, 2.110 g) and hexafluoroacetone trihydrate (111 mmol, 24.41 g) were combined and heated to 130° C. for 3 hours. The mixture was allowed to cool and diluted with ethyl acetate (250 mL). The solution was washed with sodium bicarbonate solution (3×100 mL), the organic phase was dried over magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was allowed to crystallise overnight. The crystals were collected by filtration, washed with heptane (100 mL) and dried under vacuum to afford the title compound (14.3 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
Quantity
24.41 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])[CH2:2][CH3:3].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O.O.O.[F:26][C:27]([F:35])([F:34])[C:28]([C:30]([F:33])([F:32])[F:31])=[O:29]>C(OCC)(=O)C>[NH2:6][C:5]1[CH:7]=[CH:8][C:9]([C:28]([OH:29])([C:30]([F:33])([F:32])[F:31])[C:27]([F:35])([F:34])[F:26])=[CH:10][C:4]=1[CH2:1][CH2:2][CH3:3] |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(CC)C1=C(N)C=CC=C1
Step Two
Name
Quantity
2.11 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
24.41 g
Type
reactant
Smiles
O.O.O.FC(C(=O)C(F)(F)F)(F)F
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
The solution was washed with sodium bicarbonate solution (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to crystallise overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with heptane (100 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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